2-(4-Aminophenoxy)acetic acid hydrate CAS 2298-36-4 properties
2-(4-Aminophenoxy)acetic acid hydrate CAS 2298-36-4 properties
CAS: 2298-36-4 Formula: C₈H₉NO₃[1][2] · xH₂O (Typically Monohydrate) Molecular Weight: 167.16 g/mol (Anhydrous basis) / ~185.18 g/mol (Hydrate)
Executive Summary
2-(4-Aminophenoxy)acetic acid hydrate is a bifunctional aromatic building block characterized by the presence of a nucleophilic primary amine and an acidic carboxyl group, linked via a phenoxy ether spacer.[1] This structural duality makes it a critical intermediate in medicinal chemistry for the synthesis of fibrate-class pharmacophores, PPAR
This guide details the physicochemical properties, validated synthetic pathways, and divergent reactivity profiles of CAS 2298-36-4, designed to support researchers in optimizing yield and application efficacy.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The hydrate form is the most stable crystalline phase under ambient conditions. Researchers must account for the water of hydration during stoichiometric calculations for sensitive coupling reactions.
Table 1: Physicochemical Properties[2][4][11]
| Property | Value / Description | Note |
| IUPAC Name | 2-(4-Aminophenoxy)acetic acid | |
| CAS Number | 2298-36-4 | Applies to parent/hydrate |
| Appearance | White to off-white/tan crystalline powder | Darkens upon oxidation |
| Melting Point | 190 – 198 °C (Hydrate) | Dehydrates prior to melting |
| Solubility | DMSO, DMF, Dilute HCl, Dilute NaOH | Poor in water/non-polar solvents |
| pKa (Predicted) | COOH: ~3.0 | NH₂: ~4.5 (Anilinic) |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; Light sensitive |
Critical Handling Note: The aniline moiety is susceptible to oxidation. Store under argon and away from light to prevent the formation of azo-dimers or quinoid impurities, which appear as brown discoloration.[1]
Synthetic Pathways & Manufacturing[1]
The synthesis of 2-(4-aminophenoxy)acetic acid typically proceeds via the Williamson ether synthesis followed by nitro-group reduction.[1] This pathway minimizes side reactions associated with direct aniline functionalization.
Core Synthesis Workflow
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Alkylation: p-Nitrophenol is alkylated with chloroacetic acid or ethyl bromoacetate under basic conditions.[1]
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Hydrolysis (if Ester used): The ethyl ester is hydrolyzed to the free acid.
-
Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl).
Figure 1: Standard industrial synthesis pathway via nitro-reduction. The ether linkage is established prior to amine generation to prevent N-alkylation side products.[1]
Reactivity & Functionalization[1]
The compound's value lies in its orthogonal reactivity . The carboxylic acid and amine groups can be selectively engaged to create heterocycles, peptides, or polymers.
Divergent Synthesis Map[1]
-
Path A (Amine Focus): Reaction with anhydrides (e.g., phthalic anhydride) yields imides. This is crucial for protecting the amine during carboxyl activation.
-
Path B (Carboxyl Focus): Activation with EDC/NHS or Thionyl Chloride allows coupling to amines (amide bond) or alcohols (ester bond).
-
Path C (Cyclization): Under strong dehydration conditions, intramolecular or intermolecular reactions can yield benzoxazinone derivatives (though less common due to the ether spacer).
Figure 2: Divergent reactivity profile demonstrating selective functionalization of the amine and carboxyl termini.[1]
Applications in Drug Development & Materials[1][5][9]
Pharmaceutical Intermediates
The phenoxyacetic acid moiety is a pharmacophore found in auxins and fibrates. The amino group allows this scaffold to be incorporated into peptidomimetics.
-
PPAR Agonists: Used in the synthesis of dual PPAR
/ agonists for treating type 2 diabetes and dyslipidemia. The ether oxygen provides necessary flexibility for the ligand to fit into the PPAR binding pocket [1]. -
Peptide Transporter Targets: Derivatives of 4-aminophenoxyacetic acid are used to study the PEPT1 transporter, leveraging the structural similarity to dipeptides [2].[1]
Polymer Chemistry[1]
-
Polyimides: Used as a diamine precursor (after dimerization or modification) to introduce flexibility into polyimide backbones, improving solubility and processability without sacrificing thermal stability.
-
Biodegradable Polymers: Copolymerized to form poly(ester amides) where the ether linkage promotes hydrolytic degradation.
Experimental Protocol: Purification & Handling
Objective: Purification of technical grade 2-(4-aminophenoxy)acetic acid hydrate to >99% purity for biological assay.
-
Dissolution: Dissolve 10 g of crude material in 150 mL of dilute HCl (1M) at 50°C. The amine forms the hydrochloride salt, dissolving fully; insoluble impurities (unreduced nitro compounds) remain suspended.
-
Filtration: Filter the warm solution through a Celite pad to remove insolubles.
-
Neutralization/Precipitation:
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add 10% NaOH or saturated NaHCO₃ solution dropwise with vigorous stirring until pH reaches 4.0–4.5 (Isoelectric point region).
-
The free amino acid zwitterion will precipitate as a white/off-white solid.[1]
-
-
Recrystallization: Collect the solid and recrystallize from Water/Ethanol (9:1).
-
Drying: Dry under vacuum at 40°C over P₂O₅. Note: Over-drying at high heat (>80°C) may drive off the water of hydration, converting it to the anhydrous form.
References
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators.[1][3]Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Aminophenylacetic acid derivatives (Structural Analogs).Link
-
Chem-Impex. (n.d.). 2-(4-Aminophenoxy)acetic acid hydrate Properties and Specifications.Link
-
PubChem. (n.d.). Compound Summary: 2-(4-aminophenoxy)acetic acid.[1][2][4][5][6]Link
-
TCI Chemicals. (n.d.). Monomers for Polyimide Synthesis: Aromatic Amines and Ether Linkages.Link
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE, CasNo.2298-36-4 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 2-(4-aminophenoxy)acetic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
